molecular formula C5H3BrFNS B14018174 6-Bromo-5-fluoropyridine-2-thiol

6-Bromo-5-fluoropyridine-2-thiol

Cat. No.: B14018174
M. Wt: 208.05 g/mol
InChI Key: XMQQOYUWZDSZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoropyridine-2-thiol is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 6-Bromo-5-fluoropyridine-2-thiol may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoropyridine-2-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation Reactions: Disulfides or sulfonic acids.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

6-Bromo-5-fluoropyridine-2-thiol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe for studying biological processes involving sulfur-containing compounds.

    Agricultural Chemistry: The compound can be modified to create agrochemicals with improved efficacy and environmental safety.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoropyridine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity. The thiol group can participate in redox reactions, influencing the compound’s biological activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-fluoropyridine-2-thiol is unique due to the presence of both bromine and fluorine atoms along with a thiol group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H3BrFNS

Molecular Weight

208.05 g/mol

IUPAC Name

6-bromo-5-fluoro-1H-pyridine-2-thione

InChI

InChI=1S/C5H3BrFNS/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9)

InChI Key

XMQQOYUWZDSZFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)NC(=C1F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.